molecular formula C8H11NO5S3 B11717938 (4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide

(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide

Cat. No.: B11717938
M. Wt: 297.4 g/mol
InChI Key: ZXSUWHJGLUHKPC-UJURSFKZSA-N
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Description

(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide is a complex organic compound known for its significant role in pharmaceutical applications. This compound is an analog of dorzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma and ocular hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide involves multiple steps, starting from basic organic molecules. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance or alter its biological activity .

Scientific Research Applications

(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and blocks the enzyme’s activity .

Properties

Molecular Formula

C8H11NO5S3

Molecular Weight

297.4 g/mol

IUPAC Name

(4R,6S)-4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14)/t4-,6+/m0/s1

InChI Key

ZXSUWHJGLUHKPC-UJURSFKZSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O

Origin of Product

United States

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